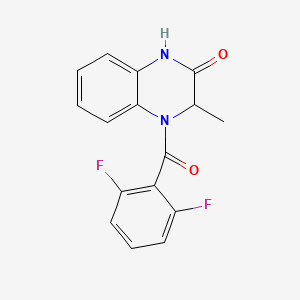

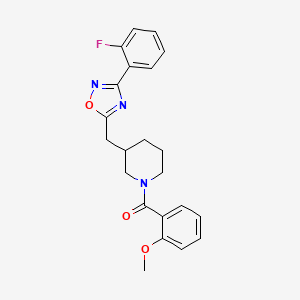

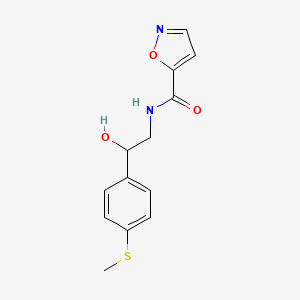

![molecular formula C18H14N4O2 B2895510 N-[4-(1H-苯并咪唑-2-基)苯基]-5-甲基-1,2-恶唑-3-甲酰胺 CAS No. 794559-76-5](/img/structure/B2895510.png)

N-[4-(1H-苯并咪唑-2-基)苯基]-5-甲基-1,2-恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . They are considered an important pharmacophore in drug discovery and are good bioisosteres of naturally occurring nucleotides .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with o-phenylenediamine, which reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Molecular Structure Analysis

The benzimidazole nucleus is a heterocycle that may represent a type of privileged substructure which can interact with proteins and enzymes .Chemical Reactions Analysis

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .Physical And Chemical Properties Analysis

Theoretical and actual NMR chemical shifts were found to be quite similar .科学研究应用

抗菌活性

N-[4-(1H-苯并咪唑-2-基)苯基]-5-甲基-1,2-恶唑-3-甲酰胺及其衍生物已被研究其抗菌特性。研究表明,苯并咪唑、苯并恶唑和苯并噻唑衍生物对大肠杆菌和金黄色葡萄球菌等细菌菌株以及白色念珠菌和黑曲霉等真菌菌株表现出广谱抗菌活性。这些发现表明在开发新的抗菌剂方面具有潜在的应用 (Padalkar 等人,2014)。类似地,N-苯并咪唑-1-基-甲基-苯甲酰胺衍生物已显示出显着的体外抗菌活性,进一步强调了这些化合物在抗菌研究中的潜力 (Sethi 等人,2016)。

缓蚀

苯并咪唑衍生物也因其缓蚀性能而被探索,特别是用于在酸性环境中保护低碳钢。研究表明,这些化合物可以有效抑制腐蚀,使其在金属保存至关重要的工业环境中具有宝贵的应用价值 (Yadav 等人,2013)。

新型化合物的合成和表征

N-[4-(1H-苯并咪唑-2-基)苯基]-5-甲基-1,2-恶唑-3-甲酰胺的化学多功能性允许合成各种具有潜在科学应用的新型化合物。例如,已经开发出 2-苯基-4,5-取代恶唑的有效合成方法,展示了该化合物在为进一步的化学和药理研究创造结构多样的分子中的作用 (Kumar 等人,2012)。

抗癌研究

苯并咪唑衍生物的抗癌潜力正在进行研究。一些研究已经合成和评估了各种衍生物的抗癌活性,突出了这些化合物在开发新的抗癌疗法中的前景 (Salahuddin 等人,2014)。

作用机制

Target of Action

Similar compounds containing the imidazole moiety have been known to interact with a variety of targets, including aurora kinase a and cyclin-dependent kinase 2 .

Mode of Action

Compounds containing the imidazole moiety are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .

Result of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment .

未来方向

属性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-10H,1H3,(H,19,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUQMEWBFBAOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

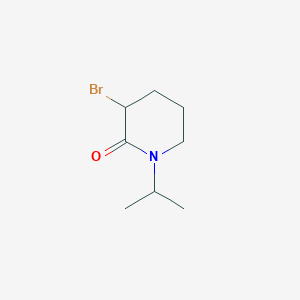

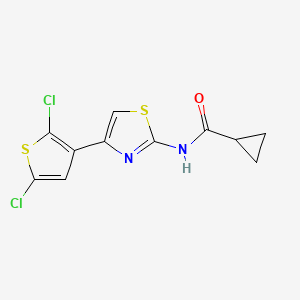

![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)

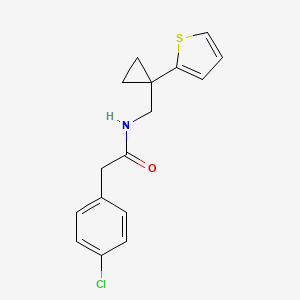

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-pyridin-2-ylbenzamide](/img/structure/B2895431.png)

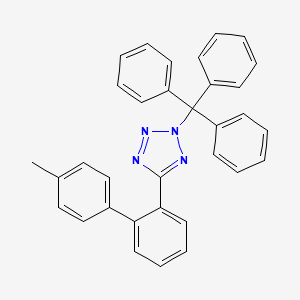

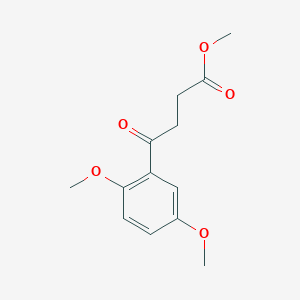

![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)

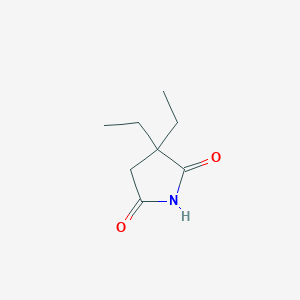

![N-[[4-(2-Propan-2-ylmorpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2895444.png)

![Propan-2-yl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2895445.png)